Methyl 6-ethylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-ethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCACHOBCXQDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-ethylnicotinate (CAS 74357-20-3)
This guide provides a comprehensive overview of the chemical and physical properties of Methyl 6-ethylnicotinate, a key intermediate in the development of pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer practical insights into its synthesis, characterization, and potential applications.
Introduction and Core Concepts
Methyl 6-ethylnicotinate (CAS 74357-20-3) is a pyridine derivative with a molecular structure that makes it a valuable building block in organic synthesis. Its utility is primarily recognized in the creation of complex bioactive molecules. The presence of an ethyl group at the 6-position and a methyl ester at the 3-position of the pyridine ring offers specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents and specialized agricultural chemicals.
The ester functionality, in particular, allows for straightforward modifications, serving as a handle for further chemical transformations in multi-step syntheses.[1] This adaptability has led to its use in the development of nicotinic receptor modulators for research in neurological and cardiovascular diseases, as well as in the synthesis of novel herbicides and plant growth regulators.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of Methyl 6-ethylnicotinate is fundamental to its application in research and development. The following table summarizes its key characteristics. It is important to note that while some data is directly available for this compound, other properties are inferred from closely related analogs due to a lack of specific experimental data in the public domain.
| Property | Value | Source |
| CAS Number | 74357-20-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Flash Point | 155 °C | [2] |
| Melting Point | No data available. For comparison, Methyl 6-methylnicotinate has a melting point of 34-37 °C.[3][4] | |
| Boiling Point | No data available. For comparison, Methyl 6-methylnicotinate has a boiling point of 160 °C at 106 mmHg.[3] | |
| Storage | 2-8°C, sealed, under dry conditions. | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 6-ethylnicotinate are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds such as Methyl 6-methylnicotinate and Ethyl nicotinate.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position is expected to be the most downfield, appearing as a doublet. The protons at the 4 and 5-positions would appear as a doublet of doublets and a doublet, respectively.
-
Methyl Ester Protons: A singlet around δ 3.9 ppm, integrating to three protons.
-
Ethyl Group Protons: A quartet around δ 2.8 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃), integrating to two and three protons, respectively.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165 ppm.
-
Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons, expected around δ 25 ppm and δ 15 ppm, respectively.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): Multiple absorption bands in the region of 1400-1600 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Synthesis and Manufacturing
The synthesis of Methyl 6-ethylnicotinate is not widely detailed in publicly accessible literature. However, a robust and logical synthetic route can be designed based on established chemical principles and patent literature for related compounds. The most plausible pathway involves a two-step process: the oxidation of a readily available starting material, 2-methyl-5-ethylpyridine, to form 6-ethylnicotinic acid, followed by Fischer esterification to yield the desired product.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 6-ethylnicotinate.
Detailed Experimental Protocol
Step 1: Oxidation of 2-methyl-5-ethylpyridine to 6-ethylnicotinic acid
This protocol is adapted from a patented process for the production of 6-methylnicotinic acid esters.[5]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a distillation head with a condenser.
-
Initial Charge: To the flask, add 2-methyl-5-ethylpyridine.
-
Acid Addition: While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄) to the 2-methyl-5-ethylpyridine with stirring.
-
Heating: Heat the mixture to a temperature between 140-225 °C.
-
Oxidation: Add nitric acid (HNO₃) dropwise to the heated mixture. During the addition, continuously distill off water and/or diluted nitric acid.
-
Reaction Completion: After the addition of nitric acid is complete, continue the distillation until all water and excess nitric acid are removed.
-
Work-up: Cool the reaction mixture. The resulting product is crude 6-ethylnicotinic acid, which can be carried forward to the next step or purified.
Step 2: Fischer Esterification of 6-ethylnicotinic acid
This is a standard Fischer esterification procedure.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 6-ethylnicotinic acid from Step 1.
-
Reagent Addition: Add an excess of methanol (CH₃OH) to the flask, followed by a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-ethylnicotinate. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Research and Development
Methyl 6-ethylnicotinate serves as a crucial intermediate in several areas of chemical research and industry.
-
Pharmaceuticals: It is a key building block in the synthesis of nicotinic receptor modulators.[1] These compounds are of significant interest for the development of treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as for cardiovascular conditions.
-
Agrochemicals: The compound is used as a precursor for the synthesis of herbicides and plant growth regulators.[1] Its structural features can be incorporated into new active ingredients to enhance their efficacy and selectivity.
-
Organic Synthesis: The ester group provides a reactive site for a variety of chemical transformations, making Methyl 6-ethylnicotinate a versatile tool for the construction of more complex heterocyclic compounds.[1]
Safety and Handling
-
GHS Hazard Classification (Predicted):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
-
-
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store at the recommended temperature of 2-8°C.[1]
-
Conclusion
Methyl 6-ethylnicotinate is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound is somewhat limited in the public domain, a comprehensive understanding of its properties and synthesis can be constructed from available information on analogous structures. This guide provides a foundational understanding for researchers and developers working with this compound, emphasizing safe handling and logical synthetic strategies.
References
-
MySkinRecipes. (n.d.). Methyl 6-ethylnicotinate. Retrieved from [Link]
-
International Laboratory USA. (n.d.). METHYL 6-ETHYLNICOTINATE. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 6-methylnicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-methylnicotinate. Retrieved from [Link]
- Lamberti, V., & Kapp, R. (1986). U.S. Patent No. 4,579,953. Washington, DC: U.S.
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
-
SlidePlayer. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
Sources
- 1. Methyl 6-ethylnicotinate [myskinrecipes.com]
- 2. International Laboratory USA [intlab.org]
- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 4. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]
- 5. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Reduction of Methyl 6-ethylnicotinate to 6-ethyl-3-hydroxymethylpyridine
This Application Note is structured as a comprehensive technical guide for the reduction of Methyl 6-ethylnicotinate to 6-ethyl-3-hydroxymethylpyridine. It synthesizes standard organic synthesis protocols with specific insights relevant to pyridine chemistry.
Executive Summary & Strategic Rationale
The conversion of Methyl 6-ethylnicotinate to 6-ethyl-3-hydroxymethylpyridine represents a critical transformation in medicinal chemistry, particularly for generating "privileged scaffolds" found in anti-inflammatory and neuroprotective agents.
While ester reductions are routine, the pyridine ring introduces specific challenges:
-
Nitrogen Lone Pair Interference: The basic nitrogen can coordinate with Lewis acidic reducing agents (like Aluminum or Boron species), potentially stalling the reaction or requiring excess reagent.
-
Solubility Profiles: Pyridine derivatives often exhibit high water solubility, complicating aqueous extraction.
-
Chemo-selectivity: Avoiding reduction of the pyridine ring itself (over-reduction) while ensuring complete conversion of the ester.
This guide presents two validated protocols:
-
Protocol A (The "Gold Standard"): Lithium Aluminum Hydride (LiAlH₄) reduction.[1][2] Best for small-scale, high-throughput discovery where yield is paramount.
-
Protocol B (The "Scalable Alternative"): Sodium Borohydride (NaBH₄) in Methanol.[3][4] Best for gram-to-kilogram scale-up, offering enhanced safety and simplified workup.
Chemical Strategy & Mechanism[5][6][7][8]
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.
Reaction Scheme
Substrate: Methyl 6-ethylnicotinate (
Mechanistic Pathway[1][6][7][9][10]
-
Activation: The carbonyl carbon is attacked by the hydride nucleophile.
-
Collapse: The tetrahedral intermediate collapses, expelling the methoxide leaving group to form the aldehyde intermediate (6-ethylnicotinaldehyde).
-
Final Reduction: The aldehyde is more reactive than the starting ester and is rapidly reduced by a second hydride equivalent to the alkoxide.
-
Protonation: Acidic workup releases the free alcohol.
Figure 1: Step-wise mechanistic flow of ester reduction to primary alcohol.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Best For: Research Scale (100 mg – 5 g) | Yield Expectation: 85-95%
Reagents & Equipment[6][7][11]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
). -
Reagent: LiAlH₄ (2.4 M in THF or powder). Stoichiometry: 1.5 – 2.0 equivalents.
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Reagent Charge: Add LiAlH₄ (1.5 eq) suspended in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve Methyl 6-ethylnicotinate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–30 minutes.
-
Note: Exothermic reaction. Control addition rate to maintain gentle reflux.
-
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 1–3 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
The Fieser Workup (Critical):
-
Cool mixture back to 0°C.
-
Slowly add x mL water (where x = grams of LiAlH₄ used).
-
Add x mL 15% NaOH solution .
-
Add 3x mL water .
-
Result: A granular white precipitate (Lithium Aluminate salts) forms, leaving a clear organic supernatant.
-
-
Isolation: Filter the granular solid through a Celite pad. Wash the pad with THF or EtOAc.
-
Purification: Dry the filtrate over
, filter, and concentrate in vacuo. The product is usually pure enough for the next step; otherwise, purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Sodium Borohydride (NaBH₄) / Methanol Reduction
Best For: Scale-up (>10 g) & Safety | Yield Expectation: 75-85%
Rationale: While NaBH₄ typically does not reduce esters, the presence of Methanol allows the formation of active alkoxy-borohydride species, and reflux conditions drive the kinetics. This avoids the pyrophoric hazards of LiAlH₄.
Reagents & Equipment[6][7][11]
-
Solvent: Methanol (MeOH) and THF mixture (1:4 ratio recommended).
-
Reagent: NaBH₄ (Powder).[4] Stoichiometry: 5.0 – 8.0 equivalents.
Step-by-Step Methodology
-
Setup: Dissolve Methyl 6-ethylnicotinate (1.0 eq) in THF/MeOH (4:1 v/v).
-
Addition: Add NaBH₄ (5.0 eq) in small portions over 30 minutes at RT.
-
Caution: Significant hydrogen gas evolution. Ensure good ventilation.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–12 hours.
-
Monitoring: If reaction stalls, add additional MeOH (1-2 mL) to regenerate active species.
-
-
Quench: Cool to RT. Quench by dropwise addition of Saturated
solution. -
Extraction: Evaporate the bulk of the organic solvents (THF/MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x) or DCM (3x).
-
Tip: Pyridyl alcohols are water-soluble. Salting out the aqueous layer with NaCl improves extraction efficiency.
-
-
Purification: Dry organic layers over
and concentrate.
Analytical Validation
Confirm the identity of 6-ethyl-3-hydroxymethylpyridine using the following markers:
| Analytical Method | Expected Signal / Observation |
| 1H NMR (CDCl3) | δ 8.4-8.5 (d, 1H): Proton at C2 (alpha to N). δ 7.6 (dd, 1H): Proton at C4. δ 7.1-7.2 (d, 1H): Proton at C5. δ 4.7 (s, 2H): Methylene protons ( |
| LC-MS | [M+H]+: Expect mass peak at ~138.1 m/z. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting incomplete reactions.
-
Issue: Product stuck in aqueous phase.
-
Fix: Use continuous liquid-liquid extraction (DCM) or saturate the aqueous phase with solid NaCl before extraction.
-
-
Issue: N-Oxide formation.
-
Fix: Ensure solvents are peroxide-free. If N-oxide forms, reduce back to pyridine using
or Fe/Acetic acid.
-
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from (General protocol adaptation).
-
Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[4][5] Der Pharmacia Lettre, 2011, 3(4): 264-266.[4][5] Retrieved from .[5]
-
Master Organic Chemistry. Reduction of Carboxylic Acids and Esters using LiAlH4. Retrieved from .
-
Chemistry LibreTexts. Reduction of Esters to Alcohols. Retrieved from .
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Utility of Methyl 6-Ethylnicotinate in nAChR Modulator Development
Abstract
This application note details the robust synthesis and pharmacological utility of Methyl 6-ethylnicotinate (CAS: 73766-88-8), a critical intermediate in the development of selective Nicotinic Acetylcholine Receptor (nAChR) modulators. Unlike its 6-methyl analog, the 6-ethyl variant offers distinct lipophilic and steric properties that enhance binding selectivity for
Introduction: The Strategic Value of the 6-Ethyl Motif
In the design of nAChR ligands, the pyridine ring serves as a bioisostere for the quaternary ammonium group of acetylcholine. However, the specific substitution pattern on the pyridine ring dictates subtype selectivity and metabolic stability.
Structural-Activity Relationship (SAR)
The 6-position of the nicotinic scaffold is a "privileged" site for modification.
-
Metabolic Blockade: Unsubstituted pyridines are prone to rapid oxidation by CYP450 enzymes at the 6-position. Alkyl substitution (methyl, ethyl) blocks this metabolic soft spot, extending half-life (
). -
Hydrophobic Filling: The
7 nAChR binding pocket contains a hydrophobic accessory region. Extending the alkyl chain from methyl (C1) to ethyl (C2) often improves van der Waals contact within this pocket without incurring the steric penalty observed with larger groups (e.g., tert-butyl).
Synthetic Challenges
Traditional synthesis via the Minisci reaction (radical alkylation) often results in poor regioselectivity, yielding mixtures of 2-, 4-, and 6-ethyl isomers that are difficult to separate. The protocol below utilizes a Palladium-catalyzed cross-coupling approach, ensuring 100% regiocontrol.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 6-ethylpyridine-3-carboxylate |
| CAS Number | 73766-88-8 |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol |
| Physical State | Colorless to pale yellow oil (solidifies upon cooling) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |
| Key NMR Signals | Ethyl group: Triplet ( |
Validated Synthetic Protocol
Method: Suzuki-Miyaura Cross-Coupling
This protocol utilizes Potassium Ethyltrifluoroborate rather than ethylboronic acid. Trifluoroborates are air-stable, crystalline solids that release the active boronic species slowly, preventing protodeboronation side reactions common with unstable alkylboronic acids.
3.1 Reagents & Materials[1][2][3]
-
Substrate: Methyl 6-chloronicotinate (1.0 equiv)
-
Nucleophile: Potassium ethyltrifluoroborate (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
[4][5]·CH Cl (3 mol%) -
Base: Cs
CO (3.0 equiv) -
Solvent: Toluene/Water (3:1 ratio)
-
Inert Gas: Nitrogen or Argon
3.2 Step-by-Step Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 6-chloronicotinate (5.0 g, 29.1 mmol), Potassium ethyltrifluoroborate (4.75 g, 34.9 mmol), and Cs
CO (28.4 g, 87.3 mmol). -
Degassing: Add Toluene (60 mL) and Water (20 mL). Sparge the biphasic mixture with nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
-
Catalyst Addition: Add Pd(dppf)Cl
·CH Cl (714 mg, 0.87 mmol) under a positive stream of nitrogen. -
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting chloride (
) should disappear, replaced by the product ( , stains UV active).
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with Brine (50 mL). Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0%
15% EtOAc in Hexanes.
-
-
Yield: Expect 4.1–4.5 g (85–93%) of clear oil.
3.3 Quality Control Criteria
-
HPLC Purity: >98% (AUC at 254 nm).
-
1H NMR (400 MHz, CDCl
): 9.10 (d, J=2.0 Hz, 1H, Ar-H2), 8.20 (dd, J=8.0, 2.0 Hz, 1H, Ar-H4), 7.25 (d, J=8.0 Hz, 1H, Ar-H5), 3.94 (s, 3H, OMe), 2.88 (q, J=7.6 Hz, 2H, CH ), 1.33 (t, J=7.6 Hz, 3H, CH ).
Downstream Application: Synthesis of nAChR Modulators
Methyl 6-ethylnicotinate is rarely the final drug; it is the scaffold. The ester functionality serves as a "handle" for generating diverse pharmacophores.
Workflow Visualization
The following diagram illustrates the transformation of the intermediate into bioactive amide derivatives (common in
Caption: Synthetic workflow from commercial precursor to active pharmaceutical ingredient (API) candidates.
Application Protocol: Hydrolysis to 6-Ethylnicotinic Acid
To couple the scaffold to a quinuclidine or tropane amine (classic nAChR pharmacophores), the ester must first be hydrolyzed.
-
Dissolve Methyl 6-ethylnicotinate (1.0 equiv) in THF/Water (1:1).
-
Add LiOH·H
O (2.0 equiv). Stir at RT for 2 hours. -
Acidify to pH 4 with 1M HCl. Extract with EtOAc.
-
Result: 6-Ethylnicotinic acid (White solid), ready for amide coupling.
Mechanism of Action & Biological Context
When converted to a full ligand (e.g., N-(quinuclidin-3-yl)-6-ethylnicotinamide), the 6-ethyl group interacts with the complementary face of the nAChR binding site.
Signaling Pathway
The modulation of
Caption: The
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[5] Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Hurst, R., et al. (2005).
7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396–4405. [Link] - Dunbar, P. G., et al. (1993). Design, Synthesis, and Neurochemical Evaluation of 2-Methyl-6-(2-(3-pyridinyl)-vinyl)quinuclidine Analogues as 7 Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for 6-substituent SAR).
-
Dukat, M., et al. (2005).
7 nAChR Agonists. Current Topics in Medicinal Chemistry, 5(3). [Link]
Sources
- 1. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions of 6-Ethylpyridine Derivatives
Introduction: The Significance and Challenges of 6-Ethylpyridine Scaffolds
The substituted pyridine motif is a cornerstone in modern chemistry, appearing prominently in pharmaceuticals, agrochemicals, and functional materials. Specifically, 6-ethylpyridine derivatives serve as crucial building blocks for a range of biologically active compounds. Their synthesis, however, presents a unique set of challenges, particularly in the context of palladium-catalyzed cross-coupling reactions.[1]
The primary obstacle arises from the pyridine nitrogen's lone pair of electrons, which can coordinate to the palladium catalyst.[2] This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalytic cycle and diminishing reaction efficiency.[3][4] The presence of an alkyl group, such as the ethyl group at the 6-position, introduces steric considerations that can further influence catalyst-substrate interactions and reaction outcomes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies and detailed protocols for successfully executing various cross-coupling reactions on 6-ethylpyridine substrates. We will delve into the mechanistic rationale behind experimental choices for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a toolkit to overcome the inherent challenges of this important substrate class.
Core Principles: Mitigating Catalyst Inhibition in Pyridine Coupling
The success of any cross-coupling reaction involving a pyridine derivative hinges on minimizing the unproductive interaction between the pyridine nitrogen and the palladium center. Several key strategies have been developed to address this "2-pyridyl problem".[1]
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monodentate ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or specific bidentate ligands are often employed.[5] These ligands serve a dual purpose: they stabilize the active Pd(0) species and their steric bulk can disfavor the binding of the pyridine substrate to the metal center, thereby promoting the desired catalytic turnover.[5]
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) precursors that are reduced in situ to the active Pd(0) state, using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be advantageous.[6][7] The choice often depends on the specific reaction and the robustness of the catalytic system.
-
Base and Solvent: The base not only facilitates the transmetalation step (in Suzuki reactions) or deprotonates the nucleophile (in Buchwald-Hartwig and Sonogashira reactions) but also influences the overall reaction environment.[8] The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, and DMF are commonly used.[8]
Key Cross-Coupling Protocols for 6-Ethylpyridine Derivatives
This section provides detailed protocols for the most common and powerful cross-coupling reactions. The starting material is assumed to be a halo-substituted 6-ethylpyridine (e.g., 2-bromo-6-ethylpyridine or 2-chloro-6-ethylpyridine).
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between a halide and an organoboron compound.[8] For pyridine substrates, the key is to facilitate the transmetalation step while preventing protodeboronation of the boronic acid/ester.[9]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: A combination of a palladium precursor like Pd(OAc)₂ with a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. The ligand accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used in an aqueous/organic solvent mixture. The base activates the boronic acid for transmetalation.[8]
-
Boron Source: While boronic acids are common, pinacol esters (Bpin) can offer greater stability and are less prone to protodeboronation, a common side reaction with heteroaryl boron reagents.[9]
Visualizing the Catalytic Cycle:
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the 6-ethyl-2-halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
This reaction is a powerful tool for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[10][11] For pyridine substrates, catalyst systems must be robust enough to tolerate the basicity of both the amine substrate and the pyridine product.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Specialized ligands developed by Buchwald and Hartwig are essential.[12] Ligands like Josiphos or BrettPhos are designed to promote the difficult C-N reductive elimination step. Pre-formed catalysts (precatalysts) are often used to ensure efficient generation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can be critical and substrate-dependent.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To a glovebox or an oven-dried Schlenk flask under argon, add the palladium precatalyst (1-3 mol%), the appropriate ligand (1.2-1.5 times the Pd amount), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the 6-ethyl-2-halopyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitoring: Check for completion using TLC or LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[13]
Causality Behind Experimental Choices:
-
Catalyst System: The classic system uses a Pd(0) catalyst (often formed in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while copper activates the alkyne.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves as both the base to deprotonate the alkyne and often as the solvent.[13]
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, which often require a different choice of palladium catalyst and a stronger base.[14]
Detailed Protocol: Sonogashira Coupling
-
Reagent Setup: In a Schlenk flask under argon, dissolve the 6-ethyl-2-halopyridine (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) in a suitable solvent like degassed THF or DMF (5 mL).
-
Base Addition: Add an amine base such as triethylamine (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).[15]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (typically 2-16 hours).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Heck Reaction: Vinylation of Pyridine Halides
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[16][17] The regioselectivity of the addition to the alkene is a key consideration.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective catalyst. Ligandless conditions can sometimes be employed, especially with aryl iodides, but phosphine ligands are often necessary for less reactive bromides and chlorides.[18]
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is needed to neutralize the HX formed during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the required reaction temperatures (100-140 °C).
Detailed Protocol: Heck Reaction
-
Reagent Setup: Combine the 6-ethyl-2-halopyridine (1.0 mmol, 1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) in a pressure-rated vial or flask.
-
Solvent Addition: Add a high-boiling solvent such as DMF (5 mL).
-
Reaction Execution: Seal the vessel tightly and heat to 120-140 °C for 12-24 hours.
-
Monitoring: Monitor by LC-MS or GC-MS.
-
Work-up: After cooling, dilute with water and extract with ethyl acetate. Wash the organic extracts thoroughly with water and brine to remove the high-boiling solvent. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Optimization and Screening
For a novel 6-ethylpyridine substrate, optimizing reaction conditions is critical. A systematic approach, starting with a standard set of conditions and varying one parameter at a time (catalyst, ligand, base, solvent, temperature), is recommended.
Table 1: Recommended Starting Conditions for Screening
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 |
| Buchwald | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | NaOtBu (1.4) | Toluene | 110 |
| Sonogashira | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | 50 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 |
Visualizing the Optimization Workflow:
Caption: A systematic workflow for optimizing cross-coupling reactions.
Conclusion
While the cross-coupling of 6-ethylpyridine derivatives presents challenges due to potential catalyst inhibition, these can be reliably overcome through the rational selection of ligands, catalysts, and reaction conditions. The protocols and principles outlined in this guide provide a robust starting point for researchers. By understanding the causality behind each experimental parameter, scientists can troubleshoot effectively and adapt these powerful bond-forming reactions to accelerate their research and development programs.
References
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A Review on Palladium Catalyzed Coupling Reactions. [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). [Link]
-
PMC - NIH. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. [Link]
-
Chemical Science. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
The Journal of Organic Chemistry. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. [Link]
-
NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. ijpcsonline.com [ijpcsonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Fidelity Hydrogenation of Methyl 6-Ethylnicotinate
Abstract
The reduction of Methyl 6-ethylnicotinate to its corresponding piperidine derivatives is a pivotal transformation in the synthesis of pharmacophores, particularly for Janus kinase (JAK) inhibitors and GPCR ligands.[1] This transformation introduces two chiral centers at the C2 and C5 positions, creating a challenge in stereochemical control (cis/trans diastereoselectivity).[1] This Application Note provides a definitive guide to the catalytic hydrogenation of this substrate, offering two distinct protocols: a Platinum-Based High-Performance Method for difficult reductions and a Palladium-Based Cost-Efficient Method for scale-up.[1] We also detail critical downstream isolation strategies to manage the resulting stereoisomers.
Strategic Pathway & Mechanistic Insight
The conversion of Methyl 6-ethylnicotinate (1) to Methyl 6-ethylpiperidine-3-carboxylate (2) involves the saturation of the aromatic pyridine ring.[1] This is not merely a reduction; it is a stereochemical event.[1]
The Stereochemical Challenge
The product is a 2,5-disubstituted piperidine .[1][2]
-
Cis-isomer: The ethyl group (C2) and the ester group (C5) are on the same face of the ring.[1]
-
Trans-isomer: The groups are on opposite faces.[1]
In heterogeneous catalysis, the "Anchor Effect" dictates the outcome.[1] The basic nitrogen atom adsorbs onto the catalyst surface.[1] If the substrate is protonated (acidic media), the adsorption is often stronger, and hydrogen is delivered from the catalyst surface to the "bottom" face of the ring.[1] This typically favors the cis-isomer (kinetic product).[1] However, thermodynamic equilibration (isomerization) can occur under vigorous conditions or specific solvents, leading to the trans-isomer .
Workflow Visualization
The following diagram outlines the reaction pathway and decision nodes for catalyst selection.
Figure 1: Strategic workflow for the hydrogenation of pyridine esters.
Experimental Protocols
Method A: Platinum Oxide (Adams' Catalyst) – The "Gold Standard"
Best for: High conversion rates, difficult substrates, and maximizing cis-selectivity.[1] Mechanism: PtO₂ is reduced in situ to Pt(0) black, a highly active surface. Acetic acid serves as the solvent and proton source, preventing the piperidine product from poisoning the catalyst.
Reagents
-
Methyl 6-ethylnicotinate (1.0 eq)[1]
-
PtO₂ (Adams’ Catalyst) (5-10 wt% relative to substrate)
-
Glacial Acetic Acid (0.5 M concentration relative to substrate)
-
Hydrogen gas (H₂)[3]
Step-by-Step Protocol
-
Preparation: In a high-pressure reactor (e.g., Parr shaker or autoclave), dissolve Methyl 6-ethylnicotinate in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂.
-
Purge: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen, then Purge with Hydrogen (3x).
-
Reaction: Pressurize to 50–60 psi (3.5–4 bar) with H₂. Shake/stir vigorously at Room Temperature (20–25°C) .
-
Note: Reaction is usually complete in 4–12 hours.[1] Monitor H₂ uptake; repressurize if necessary.
-
-
Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite® to remove the platinum black. Wash the pad with methanol.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to remove acetic acid/methanol. Toluene azeotrope can help remove residual acetic acid.[1]
-
Result: The product is isolated as the acetate salt .[1]
Method B: Palladium on Carbon (Pd/C) – The "Scale-Up" Choice
Best for: Large batches, cost reduction.[1] Mechanism: Pd/C is less active than Pt for pyridines but works well at elevated pressures or with acid activation.[1]
Reagents
-
Methyl 6-ethylnicotinate (1.0 eq)[1]
-
10% Pd/C (50% wet) (10–20 wt% relative to substrate)
-
Methanol (Solvent)[3]
-
Concentrated HCl (1.1 eq) or H₂SO₄ (1.1 eq)
Step-by-Step Protocol
-
Acidification: Dissolve the substrate in Methanol. Add 1.1 equivalents of concentrated HCl.
-
Why? Protonation of the pyridine nitrogen destabilizes the aromatic ring and prevents catalyst poisoning by the lone pair.[1]
-
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the Pd/C.
-
FIRE HAZARD: Dry Pd/C is pyrophoric in methanol vapors.[1] Always use "wet" type or wet the catalyst with water before adding solvent.
-
-
Reaction: Pressurize to 60–100 psi (4–7 bar) . Heat to 40–50°C to accelerate the reaction if using lower pressure.
-
Monitoring: Reaction may take 12–24 hours.[1]
-
Workup: Filter through Celite®. Concentrate to obtain the hydrochloride salt .[1]
Downstream Processing & Isolation[1]
The crude product is an ammonium salt (acetate or hydrochloride).[1] For most applications (e.g., N-alkylation or amide coupling), the free base is required.
Free Base Isolation Protocol
-
Dissolution: Dissolve the crude salt in water/DCM (1:1).
-
Basification: Slowly add saturated NaHCO₃ or 2M NaOH at 0°C until pH > 10.
-
Extraction: Extract the aqueous layer with DCM (3x).[1]
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Stereochemical Enrichment
The product will likely be a mixture (e.g., 80:20 cis:trans).
-
To enrich Cis: Recrystallize the Hydrochloride salt from Ethanol/Ether.[1] The cis-isomer often crystallizes preferentially.[1]
-
To enrich Trans: Heat the free base in ethanol with a catalytic amount of sodium ethoxide (thermodynamic equilibration) before re-acidifying.[1]
Data Summary & Troubleshooting
Catalyst Comparison Table
| Feature | Method A: PtO₂ / AcOH | Method B: Pd/C / MeOH / HCl |
| Catalyst Cost | High | Low |
| Activity | Very High (Works at RT) | Moderate (May need heat/pressure) |
| Stereoselectivity | Favors Cis (Kinetic) | Mixed (Temp dependent) |
| Safety Profile | Moderate (H₂ flammability) | High Risk (Pd/C Pyrophoric) |
| Workup | Acid removal required | Simple evaporation |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Ester hydrolysis observed.
-
Cause: Traces of water in the acidic media or workup too warm.[1]
-
Fix: Use anhydrous solvents (Glacial AcOH, Dry MeOH). Perform basification at 0°C.
-
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. (2025). Detailed methodology on using Adams' catalyst for difficult pyridine substrates. Link
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. University of Liverpool / RSC. (2024).[1] Discusses alternative Rh-based methods for mild conditions. Link
-
Preparation of Piperidines with Different Substituents. Google Patents (CN104860870A). (2015).[1] Industrial protocol for Pd/C hydrogenation of nicotinate derivatives. Link
-
Electrocatalytic Hydrogenation of Pyridines. Journal of the American Chemical Society. (2020). Mechanistic insights into the reduction of pyridine rings and "anchor effects." Link
-
Stereoselective Synthesis of 2,5-Disubstituted Piperidines. Organic Chemistry Frontiers. (2023). Advanced stereochemical control strategies. Link
Sources
- 1. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. CN104860870A - Preparation method of piperidines with different substituents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Air-Sensitive Pyridine Ester Storage & Handling
[1]
Welcome to the Advanced Chemical Stability Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The Stability Paradox
You are likely here because your pyridine ester—a crucial intermediate in your drug discovery pipeline—has shown signs of degradation.[1] While many simple pyridine esters are relatively robust, those used in complex synthesis (particularly 2-pyridinecarboxylates , nicotinates , or dihydropyridines ) often exhibit heightened sensitivity to atmospheric conditions.[1]
In the context of "air sensitivity," we are primarily combating two distinct chemical adversaries often found together in ambient air:
-
Moisture (H₂O): Leading to rapid hydrolysis, accelerated by the basicity of the pyridine ring.
-
Oxygen (O₂): Leading to N-oxide formation or aromatization (if working with dihydropyridine precursors).[1]
This guide provides a self-validating system to ensure the integrity of these reagents.
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the "Why."[1] Pyridine esters are unique because the pyridine nitrogen acts as an internal catalyst.
The Autocatalytic Trap
Unlike standard phenyl esters, the nitrogen atom in the pyridine ring withdraws electron density from the ring, making the ester carbonyl carbon highly electrophilic (susceptible to water). Furthermore, if the ester is protonated or complexed with trace metals, hydrolysis rates increase exponentially.[1]
Visualizing the Threat Landscape:
Figure 1: Mechanistic pathways of pyridine ester degradation upon exposure to ambient atmosphere.[1]
Module 2: The "Gold Standard" Storage Protocol
Do not rely on the manufacturer's original packaging once the seal is broken. Follow this SOP (Standard Operating Procedure) to maximize shelf-life.
Step-by-Step Storage Workflow
-
Primary Containment (The Vessel):
-
Solid State: Store in amber glass vials with PTFE-lined screw caps.
-
Liquid/Solution: Store in a Schlenk flask or a vial with a crimped septum (Sure/Seal™ type) to allow needle transfer without opening.
-
-
Atmospheric Exchange:
-
Purge the headspace with Argon (Ar) rather than Nitrogen (N₂). Argon is heavier than air and forms a more effective "blanket" over the solid/liquid surface.
-
-
Thermal Regulation:
-
Store at -20°C .
-
Critical: Allow the container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the reagent.
-
-
Secondary Containment:
-
Place the primary vial inside a jar containing active desiccant (e.g., Drierite or molecular sieves) and seal the outer jar.
-
Comparative Stability Data
Estimated degradation rates based on accelerated stability modeling for Methyl Nicotinate derivatives.
| Storage Condition | Atmosphere | Temperature | Est.[1][2] Shelf-Life (98% Purity) | Risk Factor |
| Open Vial | Ambient Air | 25°C | < 48 Hours | Critical (Hydrolysis) |
| Sealed Vial | Ambient Air | 4°C | 2–4 Weeks | High (Slow moisture ingress) |
| Desiccator | N₂ / Ar | 25°C | 3–6 Months | Moderate (Thermal degradation) |
| Freezer (SOP) | Argon | -20°C | 12–24 Months | Optimal |
Module 3: Troubleshooting & FAQs
This section addresses specific observations you may encounter in the lab.
Q1: My white crystalline ester has turned yellow. Is it still usable?
Diagnosis: Oxidation (N-Oxide Formation) or Photo-degradation .[1]
-
The Science: The lone pair on the pyridine nitrogen is susceptible to oxidation, forming Pyridine N-oxide, which is often yellow/orange. Alternatively, if the ester contains electron-rich groups, it may be photo-oxidizing.[1]
-
The Fix:
-
Dissolve a small sample in deuterated solvent (CDCl₃).[1]
-
Run a ¹H-NMR . Look for a downfield shift of the protons adjacent to the nitrogen (alpha-protons). N-oxides typically shift these protons significantly compared to the starting material.
-
Action: If <5% impurity, repurify via silica plug filtration.[1] If >5%, recrystallize.[1]
-
Q2: The material smells "acidic" or like vinegar/alcohol upon opening.
Diagnosis: Hydrolysis .
-
The Science: Moisture has cleaved the ester bond, releasing the parent Pyridine Carboxylic Acid and the alcohol (e.g., methanol/ethanol).
-
The Fix:
-
Check solubility. Pyridine carboxylic acids are often less soluble in organic solvents (like hexanes/ether) than their esters.[1]
-
Test: Attempt to dissolve the solid in dry ether. If a white precipitate remains, that is likely the carboxylic acid hydrolysis product.[1] Filter it off to recover the ester from the filtrate.
-
Q3: I stored my ester in solution (DMSO), and it degraded overnight.
Diagnosis: Solvent-Mediated Hydrolysis .
-
The Science: DMSO is hygroscopic (attracts water from the air). "Wet" DMSO is an excellent medium for hydrolysis.[1]
-
The Fix: Never store pyridine esters in DMSO or DMF for long periods unless the solvent is anhydrous and stored over molecular sieves (3Å or 4Å).
-
Recommendation: Store as a dry solid whenever possible.[1] If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Toluene at -20°C.[1]
Q4: How do I handle the reagent if I don't have a glovebox?
Diagnosis: Schlenk Line Technique Required.
-
The Protocol: You do not need a glovebox for most pyridine esters, but you must use Schlenk techniques .[1]
Module 4: Decision Matrix for Handling
Use this logic flow to determine the immediate action plan for your specific reagent batch.
Figure 2: Decision matrix for assessing reagent viability prior to experimental use.
References
-
Sigma-Aldrich. (n.d.).[1][4][5] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][6] Merck KGaA.[1]
-
Sigma-Aldrich. (n.d.).[1][4][5][7] Technical Bulletin AL-164: Handling Pyrophoric Reagents.[1][8][6] Merck KGaA.[1]
-
Ossila. (2023).[1] Air Sensitive Compounds: Storage and Handling Guidelines.[1][2]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][8][7] Department of Chemistry.[1]
-
Fisher Scientific. (n.d.).[1] Air-Sensitive Chemistry: Practical and Safety Considerations.
Technical Support Center: Troubleshooting Low Yields in Negishi Coupling for Pyridine Alkylation
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Negishi cross-coupling reaction, specifically for the alkylation of pyridine scaffolds. The inherent electronic nature of pyridines and the sensitivity of organozinc reagents can often lead to frustratingly low yields. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Organozinc Reagent - Your Nucleophile's Quality is Paramount
Question 1: My reaction is sluggish or fails completely. How can I be sure my alkylzinc reagent is active and present in the correct amount?
Answer: This is the most critical first check. Organozinc reagents are highly sensitive to moisture and air; their degradation is a primary cause of low yields.[1] Visual inspection is insufficient. The concentration and activity of your organozinc reagent must be determined by titration immediately before use. An inaccurate concentration leads to incorrect stoichiometry, which can stall the catalytic cycle or promote side reactions.
The causality is straightforward: if the concentration of the active R-ZnX species is lower than assumed, the effective ratio of nucleophile to electrophile is skewed. This can lead to an excess of the palladium-halide intermediate, which may decompose or lead to homocoupling of the pyridine starting material.
Protocol 1: Titration of Alkylzinc Reagents
This protocol, adapted from work by Knochel and co-workers, is effective for moderately basic organozinc reagents and provides a sharp, visual endpoint.[2][3][4]
Materials:
-
Anhydrous THF
-
Anhydrous LiCl
-
Iodine (I₂), solid
-
Anhydrous 1,4-dioxane
-
Your organozinc solution (e.g., Alkyl-ZnBr in THF)
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Prepare the Titration Solution:
-
In an oven-dried flask under an inert atmosphere (Argon or N₂), prepare a saturated solution of LiCl in anhydrous THF (approx. 0.5 M).
-
Add a precisely weighed amount of solid iodine to this solution to create a stock solution of known concentration (e.g., 0.1 M). The solution should be a clear, brown color.
-
-
Titration Setup:
-
In a separate, oven-dried flask under inert gas, place a known volume (e.g., 1.0 mL) of your organozinc solution.
-
Cool the solution to 0 °C in an ice bath.
-
-
Perform the Titration:
-
Slowly add the iodine/LiCl/THF solution dropwise to the organozinc solution with vigorous stirring.
-
The endpoint is reached when the brown color of the iodine persists for at least 30 seconds. This indicates that all of the organometallic reagent has been consumed.
-
-
Calculation:
-
Concentration (M) = (Volume of I₂ solution (L) * Concentration of I₂ solution (M)) / Volume of organozinc solution (L)
-
Why this works: The reaction 2 R-ZnX + I₂ → 2 R-I + 2 ZnXI consumes the iodine. LiCl is crucial as it solubilizes the resulting zinc salts, preventing precipitation that would otherwise obscure the color change at the endpoint.[2]
Section 2: The Catalytic System - Choosing the Right Tools for a Difficult Substrate
Question 2: I'm observing a complex mixture of products, including starting material, homocoupled pyridine, and my desired product. What's wrong with my catalyst system?
Answer: This outcome points directly to an inefficient catalyst system for your specific substrate. Pyridine presents a dual challenge: its electron-deficient nature makes oxidative addition slower than with electron-rich aromatics, and the nitrogen lone pair can coordinate to the palladium center, inhibiting catalytic activity.[5] Your choice of palladium precatalyst and, most importantly, the phosphine ligand is critical to overcoming these hurdles.
Palladium Precatalyst:
-
Pd(0) sources like Pd₂(dba)₃ are often effective but can be sensitive.
-
Palladacycle precatalysts (e.g., XPhos-Pd-G3) are often highly active at low loadings and at room temperature, as they are engineered to generate the active monoligated Pd(0) species cleanly and rapidly.[7]
Ligand Selection: The ligand's job is to stabilize the palladium center, promote the rate-limiting oxidative addition, and, crucially, accelerate the final reductive elimination step to outcompete side reactions. For pyridine alkylation, bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard.
| Ligand | Structure | Key Characteristics & Causality | Typical Use Case for Pyridines |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. The large steric footprint promotes reductive elimination and prevents the formation of inactive bis-ligated Pd species. | A highly effective, general-purpose ligand for coupling heteroaryl chlorides and bromides.[8] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Slightly less bulky than XPhos but still highly active. The methoxy groups contribute to its electron-donating properties. | Excellent for a broad range of Negishi couplings, including with heteroaryl substrates.[7][9][10] |
| CPhos | 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl | Specifically designed to accelerate reductive elimination relative to β-hydride elimination. The dimethylamino groups are key to this enhanced reactivity. | The ligand of choice when coupling secondary alkylzincs (e.g., isopropylzinc), where β-hydride elimination is a major competing pathway.[8][9][11][12] |
| PCyp₃ | Tricyclopentylphosphine | A less complex, highly electron-donating trialkylphosphine. | Effective for coupling unactivated primary alkyl halides, often used in a mixed THF/NMP solvent system to achieve good yields.[13] |
Troubleshooting Logic: If you are using a simple ligand like PPh₃ and seeing low yield, it is likely not promoting the catalytic cycle efficiently enough for the challenging pyridine substrate. Switching to a Buchwald-type ligand like XPhos or SPhos is the first and most impactful change you should make.
dot
Caption: A logical workflow for troubleshooting low yields.
Section 3: Reaction Parameters - Fine-Tuning for Success
Question 3: I've switched to a better ligand, but my yield is still moderate, and I see significant homocoupling of my organozinc reagent. What should I adjust?
Answer: This indicates that while your catalyst is now more competent, the reaction conditions are still favoring undesired pathways. Homocoupling (R-ZnX + R-ZnX → R-R) and other side reactions are often kinetically controlled. You can disfavor them by carefully managing solvent, temperature, and additives.
Solvent Choice: The solvent plays a crucial role in solubilizing reagents and intermediates.
-
THF is the most common and generally well-behaved solvent for Negishi couplings.
-
Polar Aprotic Solvents (DMF, DMAc, NMP): These should be used with caution. While they can sometimes increase reaction rates, they are often classified as "problematic" or "hazardous" in green chemistry guides and can be difficult to remove.[14][15][16][17][18] For arylzinc reagents, a more polar solvent can facilitate the transmetalation of a second aryl group, but for alkylzincs, it may not be beneficial.[19] A mixed system, such as THF/NMP , has been shown to be effective for challenging couplings of unactivated alkyl halides.[13]
The Role of Additives:
-
Lithium Chloride (LiCl): If your organozinc reagent was prepared from an organolithium or Grignard reagent, it likely already contains lithium or magnesium salts. If not, the addition of LiCl is highly recommended. Organozinc halides exist in solution as aggregates. LiCl breaks up these aggregates to form more reactive monomeric alkyltribromozincate species, which undergo the crucial transmetalation step much more rapidly.[19] This faster transmetalation helps the desired catalytic cycle outcompete side reactions.
-
Tetrabutylammonium Iodide (TBAI): In some cases, TBAI has been shown to promote the reaction, possibly by forming a more active zincate intermediate or by increasing the ionic strength of the solution.[20]
Temperature and Addition Rate:
-
Minimize Homocoupling: Homocoupling of the organozinc reagent can be promoted by higher temperatures and high concentrations. Consider adding the organozinc reagent slowly via syringe pump to the reaction mixture at 0 °C or room temperature. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Excluding Oxygen: Rigorous degassing of all solvents and ensuring a completely inert atmosphere is non-negotiable. Oxygen can facilitate the oxidative homocoupling of organometallic reagents.[21]
dot
Caption: The Negishi catalytic cycle and common off-cycle pitfalls.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. Available at: [Link]
-
May, J. (n.d.). Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Available at: [Link]
-
ChemOrgChem. (2022). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. YouTube. Available at: [Link]
-
Schaller, C. (n.d.). Negishi Cross-Coupling. Scribd. Available at: [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. Available at: [Link]
-
Chem-Station. (2014). Negishi Cross Coupling Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Various Authors. (n.d.). Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PubMed Central. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. Available at: [Link]
-
Koszinowski, K. (2011). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU Munich University Library. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Arnold, D. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Liu, Y., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. Available at: [Link]
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. ResearchGate. Available at: [Link]
-
Dong, Y., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Colombe, J. R., et al. (2012). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Available at: [Link]
-
Dong, Y., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Valente, C., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. Available at: [Link]
-
Prat, D., et al. (2014). A survey of solvent selection guides. Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Titration of the organozinc reagent. Organic Syntheses. Available at: [Link]
-
Xia, Q. (2014). i-PrI Acceleration of Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Chem-Tips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Available at: [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. ResearchGate. Available at: [Link]
-
Öhlander, A., et al. (n.d.). NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. Red Glead Discovery. Available at: [Link]
-
Various Authors. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available at: [Link]
-
Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PubMed Central. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at: [Link]
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Thieme Connect. Available at: [Link]
-
Rochat, J., et al. (2019). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. University of Bath's research portal. Available at: [Link]
-
Rayner, C. (2021). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. Available at: [Link]
-
Emslie Group. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. EPFL. Available at: [Link]
-
Vaddadi, S., & Buchwald, S. L. (2009). Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Liu, W., & Scott, P. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. Available at: [Link]
-
Prat, D., et al. (n.d.). Green Solvent Selection Guides. Scribd. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Nuances of Methyl 6-Ethylnicotinate: A Comparative ¹H NMR Analysis
For Immediate Publication
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 6-ethylnicotinate, a key substituted pyridine derivative. Through a comparative approach with structurally related analogs, we will dissect the subtle electronic effects that govern the chemical shifts and coupling patterns, providing researchers with a robust framework for interpreting similar molecular scaffolds.
The Imperative of High-Fidelity Spectral Data
The journey from a synthesized compound to a well-characterized molecule relies on the quality of the analytical data. A clean, well-resolved ¹H NMR spectrum is not merely a fingerprint; it is a detailed map of the proton environment within a molecule. The chemical shift of a proton is exquisitely sensitive to its local electronic environment, which is, in turn, influenced by the surrounding atoms and functional groups. Spin-spin coupling, observed as the splitting of NMR signals, provides invaluable information about the connectivity of atoms within the molecular framework. Therefore, a rigorous and standardized approach to sample preparation and data acquisition is the bedrock upon which accurate structural assignment is built.
Experimental Protocol: Acquiring a Publication-Quality ¹H NMR Spectrum
To ensure the acquisition of a high-fidelity ¹H NMR spectrum of Methyl 6-ethylnicotinate, the following protocol is recommended. This procedure is designed to minimize artifacts and maximize resolution, providing a solid foundation for accurate interpretation.
Sample Preparation:
-
Analyte Purity: Begin with a sample of Methyl 6-ethylnicotinate of the highest possible purity. Residual solvents or synthetic byproducts can introduce extraneous signals that complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[1]
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2][3]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The presence of any particulate matter can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a high-quality, clean, and dry NMR tube.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This is a critical step to achieve sharp, symmetrical peaks.
-
Acquisition Parameters: For a semi-quantitative spectrum, a 45° pulse angle and an acquisition time of approximately 4 seconds with no relaxation delay is a good starting point.[4] The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Processing: The acquired Free Induction Decay (FID) should be Fourier transformed to generate the spectrum. A small amount of line broadening (e.g., 0.3 Hz) can be applied to improve the signal-to-noise ratio without significantly compromising resolution. The spectrum should be accurately phased and baseline corrected.
Caption: Key Proton Couplings in Methyl 6-ethylnicotinate.
Comparative Spectral Analysis: Unveiling Substituent Effects
To contextualize the predicted spectrum of Methyl 6-ethylnicotinate, a comparison with structurally similar molecules is highly instructive. The following table presents the experimental ¹H NMR data for methyl nicotinate, ethyl nicotinate, and methyl 6-methylnicotinate.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Ester/Alkyl Group (δ, ppm) |
| Methyl Nicotinate | 9.22 (d) | 8.80 (dt) | 7.42 (dd) | 8.31 (dd) | 3.95 (s, -OCH₃) |
| Ethyl Nicotinate | 9.23 (d) | 8.77 (dt) | 7.39 (dd) | 8.30 (dd) | 4.42 (q, -OCH₂CH₃), 1.42 (t, -CH₂CH₃) |
| Methyl 6-methylnicotinate | 9.06 (s) | 8.13 (dd) | 7.20 (d) | - | 3.89 (s, -OCH₃), 2.58 (s, -CH₃) |
| Methyl 6-ethylnicotinate (Predicted) | 9.09 (d) | 8.16 (dd) | 7.29 (d) | - | 3.91 (s, -OCH₃), 2.89 (q, -CH₂CH₃), 1.33 (t, -CH₂CH₃) |
Experimental data sourced from ChemicalBook and other publicly available databases.
Key Observations and Insights:
-
Effect of the 6-Alkyl Group: The introduction of a methyl or ethyl group at the 6-position causes a significant upfield shift of the H-2, H-4, and H-5 protons compared to methyl and ethyl nicotinate. This is attributed to the electron-donating nature of the alkyl group, which increases the electron density on the pyridine ring, thereby shielding the ring protons.
-
Comparison of 6-Methyl vs. 6-Ethyl: The predicted chemical shifts for the aromatic protons of Methyl 6-ethylnicotinate are very similar to the experimental values for Methyl 6-methylnicotinate. This suggests that the electronic effect of a methyl versus an ethyl group at the 6-position is quite similar in this context.
-
Ester Group Protons: As expected, the chemical shift of the methyl ester protons (-OCH₃) remains relatively constant across the methyl-substituted compounds. In ethyl nicotinate, the methylene protons of the ester are deshielded due to their proximity to the electronegative oxygen atom.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR analysis of Methyl 6-ethylnicotinate. By combining a detailed experimental protocol with a predictive and comparative spectral analysis, researchers are equipped to confidently acquire and interpret high-quality NMR data for this and related compounds. The understanding of substituent effects on the chemical shifts and coupling patterns is a critical skill for chemists in the pharmaceutical and related industries, enabling the unambiguous confirmation of molecular structures.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Rochester. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]
-
YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
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A Comparative Guide to LC-MS Identification of Impurities in Methyl 6-ethylnicotinate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Even minute impurities can impact the safety and efficacy of a drug product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification of potential impurities in Methyl 6-ethylnicotinate, a key building block in organic synthesis. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Criticality of Impurity Profiling
Methyl 6-ethylnicotinate, a substituted pyridine derivative, is susceptible to impurities arising from its synthesis, degradation, or storage. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of impurities above specific thresholds.[1][2] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][4] Therefore, robust analytical methods are essential for compliance and to ensure patient safety.
Predicting Potential Impurities in Methyl 6-ethylnicotinate
A thorough understanding of the synthetic route and the chemical nature of the molecule is the first step in effective impurity profiling. A plausible synthesis of Methyl 6-ethylnicotinate involves the oxidation of 5-ethyl-2-methylpyridine to form 6-ethylnicotinic acid, followed by esterification with methanol.[5]
Based on this, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 5-ethyl-2-methylpyridine and 6-ethylnicotinic acid.
-
Intermediates and By-products: Incomplete oxidation or side reactions can lead to various pyridine derivatives.
-
Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis.[6]
-
-
Degradation Products:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 6-ethylnicotinic acid.[7][8]
-
Oxidation: The pyridine ring can be oxidized, particularly under stress conditions, to form N-oxides.
-
Photodegradation: Exposure to light can induce degradation, leading to a variety of products.
-
Forced degradation studies are a powerful tool to intentionally degrade the API under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][10][11][12][13]
A Comparative Look at LC-MS Methodologies
The choice of an LC-MS method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information. Here, we compare two distinct approaches for the identification of Methyl 6-ethylnicotinate impurities.
Method A: The Rapid Screening Workhorse - UPLC-QDa
This method is designed for high-throughput screening and routine quality control where speed and robustness are critical. It utilizes Ultra-Performance Liquid Chromatography (UPLC) for fast separations coupled with a compact Quadrupole Dalton (QDa) mass detector for confirmation of known impurities and detection of new ones.
Rationale for Parameter Selection:
-
Column: A short UPLC column with a small particle size (e.g., Acquity UPLC BEH C18, 1.7 µm) is chosen to achieve rapid separations without compromising resolution.
-
Mobile Phase: A simple gradient of water and acetonitrile with a common modifier like formic acid is effective for eluting a range of polar and non-polar impurities. Formic acid aids in the protonation of the analytes, enhancing their signal in positive ion electrospray ionization (ESI+).
-
MS Detector: The QDa is a user-friendly mass detector that provides mass confirmation, making it ideal for routine analysis.
Method B: The Comprehensive Investigator - UHPLC-QTOF
For in-depth impurity profiling, structural elucidation of unknown impurities, and method development, a high-resolution approach is necessary. This method pairs Ultra-High-Performance Liquid Chromatography (UHPLC) with a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
Rationale for Parameter Selection:
-
Column: A longer UHPLC column (e.g., 100-150 mm) with a sub-2 µm particle size is used to achieve maximum chromatographic resolution, which is crucial for separating closely related isomers.
-
Mobile Phase: Similar to Method A, a water/acetonitrile gradient with formic acid is a good starting point. However, the gradient can be optimized to be shallower to improve the separation of complex mixtures.
-
MS Detector: The QTOF provides high-resolution, accurate mass (HRAM) data, which allows for the determination of the elemental composition of unknown impurities.[6] Its MS/MS capability enables fragmentation studies for structural elucidation.[14]
Workflow for Impurity Identification
The overall process for identifying impurities in Methyl 6-ethylnicotinate is a systematic one, starting from sample preparation and culminating in the structural elucidation of unknown compounds.
Caption: A generalized workflow for the LC-MS identification of impurities in Methyl 6-ethylnicotinate.
Performance Comparison: Method A vs. Method B
The following table presents a hypothetical but realistic comparison of the two LC-MS methods for the analysis of a stressed sample of Methyl 6-ethylnicotinate.
| Parameter | Method A: UPLC-QDa | Method B: UHPLC-QTOF |
| Analysis Time | ~5 minutes | ~20 minutes |
| Resolution (Rs) of Critical Pair | 1.8 | > 2.5 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Mass Accuracy | ± 0.1 Da | < 5 ppm |
| Number of Impurities Detected | 8 | 12 |
| Capability for Unknown ID | Limited (mass confirmation) | High (elemental composition and fragmentation) |
Detailed Experimental Protocols
Recommended Protocol: Method B (UHPLC-QTOF) for Comprehensive Impurity Profiling
This protocol is designed to be a self-validating system, providing the necessary data for confident impurity identification.
1. Sample Preparation:
-
Unstressed Sample: Accurately weigh approximately 10 mg of Methyl 6-ethylnicotinate and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL with the same diluent.
-
Forced Degradation Samples:
-
Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl and heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 24 hours, then prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours, then prepare a 100 µg/mL solution.
-
2. UHPLC Conditions:
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. QTOF-MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously)
-
Mass Range: 50 - 1000 m/z
Structural Elucidation of a Key Impurity: 6-ethylnicotinic acid
One of the most probable degradation impurities is 6-ethylnicotinic acid, formed by the hydrolysis of the parent molecule. High-resolution MS/MS can be used to confirm its structure.
Caption: A plausible fragmentation pathway for protonated 6-ethylnicotinic acid.
The accurate mass of the precursor ion would be used to determine its elemental formula (C₈H₉NO₂). The characteristic neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group in the MS/MS spectrum would provide strong evidence for the identification of this impurity. The fragmentation of the pyridine ring itself can also provide further structural information.[15]
Conclusion
The identification and characterization of impurities in pharmaceutical compounds like Methyl 6-ethylnicotinate are non-negotiable aspects of drug development. This guide has compared two powerful LC-MS methodologies, a rapid screening method (UPLC-QDa) and a comprehensive high-resolution method (UHPLC-QTOF). While the UPLC-QDa method is suitable for routine quality control, the UHPLC-QTOF approach is indispensable for in-depth impurity profiling and the structural elucidation of unknown impurities. The choice of method should be guided by the specific analytical needs at each stage of the drug development process. A thorough understanding of potential impurities, coupled with robust and validated analytical methods, is the cornerstone of ensuring the safety and quality of pharmaceutical products.
References
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Available at: [Link]
-
Perdono, C., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
ResearchGate. (2021). (PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available at: [Link]
-
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]
-
(Anonymous). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Available at: [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
ResearchGate. (2022). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
-
PubMed. (2008). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (1992). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Available at: [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
-
European Medicines Agency. (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Available at: [Link]
-
Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]
-
Drug Development & Delivery. (2022). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Cormica. Understanding Impurity Analysis. Available at: [Link]
-
IntechOpen. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
ResearchGate. (2022). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]
- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]
-
American Pharmaceutical Review. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
RSC Publishing. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
MDPI. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Methyl 6-Ethylnicotinate
[1][2]
Executive Summary
This guide outlines the mandatory disposal and handling protocols for Methyl 6-ethylnicotinate (Methyl 6-ethylpyridine-3-carboxylate).[1][2] As a pyridine derivative used in pharmaceutical synthesis, this compound presents specific chemical hazards—primarily irritation and combustibility—that require strict segregation from aqueous and oxidative waste streams.
Immediate Action Required:
-
Waste Classification: Non-Halogenated Organic Solvent/Solid.
-
Disposal Method: High-temperature incineration (Rotary Kiln).[3]
-
Prohibited: Do NOT dispose of down drains or mix with strong oxidizers.
Part 1: Chemical Identification & Hazard Assessment[4]
Effective disposal begins with accurate identification. Treat Methyl 6-ethylnicotinate with the same rigor applied to its parent structure, pyridine.
Chemical Identity[1][4]
-
Functional Class: Pyridine Carboxylate Ester
-
Molecular Formula: C₉H₁₁NO₂[4]
-
CAS Number: Note: Verify specific isomer on container. (Common analogs include Methyl 6-methylnicotinate [5470-70-2]).[1][2][5]
-
Structure: Contains a pyridine ring substituted with an ethyl group and a methyl ester.[6]
Hazard Profile (GHS Classification)
Based on structural analogs and functional group analysis, the following hazards are critical for disposal planning:
| Hazard Category | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][7][8] | Double-glove (Nitrile) during waste transfer.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][7][8][9] | Splash goggles required; face shield recommended for >1L volumes.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][7][8] | All transfers must occur inside a fume hood.[1][2] |
| Flammability | N/A | Combustible Liquid/Solid.[1][2] | Keep away from heat/sparks.[1][2][10][11] Classify as D001 (Ignitable) if flash point <60°C. |
Part 2: Waste Stream Segregation Logic
The integrity of your waste stream determines the safety of the disposal facility. Methyl 6-ethylnicotinate must be segregated into Non-Halogenated Organic Waste .
The "Why" Behind Segregation[2]
-
Avoidance of Hydrolysis: Esters can hydrolyze in acidic/basic aqueous solutions to form nicotinic acid derivatives and methanol. This reaction changes the pH and chemical composition of the waste drum, potentially creating pressure buildup. Keep waste streams anhydrous.
-
Oxidation Risk: The ethyl group on the pyridine ring is susceptible to oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to exothermic runaway reactions.
Segregation Decision Tree
The following logic flow dictates the correct containerization of the waste.
Figure 1: Decision matrix for segregating Methyl 6-ethylnicotinate waste. Priority is placed on keeping the stream organic and non-halogenated.
Part 3: Step-by-Step Disposal Protocol
Standard Laboratory Disposal (Bench Scale)
Objective: Safe transfer of reaction byproducts or expired stock to satellite accumulation.
-
Preparation:
-
Don PPE: Nitrile gloves (minimum 0.11mm thickness), lab coat, and safety glasses.
-
Ensure the waste container is rated for solvents (HDPE or Amber Glass) and labeled "Non-Halogenated Organic."
-
-
Transfer:
-
Perform all pouring within a certified chemical fume hood.
-
Use a funnel to prevent drips on the container threads.
-
Solvent Rinse: Rinse the original vessel with a compatible solvent (e.g., Acetone or Ethyl Acetate) and add the rinsate to the same waste container.
-
-
Labeling:
-
List the full chemical name: "Methyl 6-ethylnicotinate". Do not use abbreviations or structural formulas alone.
-
Check the hazard boxes: "Irritant" and "Flammable" (if in solvent).
-
Spill Management Workflow
In the event of a spill (>10 mL), immediate containment is required to prevent respiratory exposure.
Figure 2: Emergency response workflow.[1][2] Note: Vermiculite is preferred over paper towels to reduce flammability surface area.
Part 4: Regulatory Compliance & Final Disposition
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this material must be evaluated against the following codes:
-
D001 (Ignitable): Applicable if the waste is a liquid formulation with a flash point < 60°C (140°F).
-
F-List (F005): While Pyridine is F005, derivatives like Methyl 6-ethylnicotinate are not automatically F-listed unless they contain spent solvents listed in 40 CFR 261.31.[1][2]
-
Recommendation: Unless specific testing proves otherwise, manage as Hazardous Chemical Waste destined for incineration.
Final Destruction Method
The only acceptable final disposition for pyridine esters is High-Temperature Incineration equipped with a scrubber.
-
Mechanism: Thermal oxidation at >850°C breaks the pyridine ring into CO₂, H₂O, and NOₓ.
-
Scrubbing: The NOₓ produced is captured by the facility's emission control system to prevent atmospheric release.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
PubChem. (2024). Ethyl 6-methylnicotinate (Analog) Compound Summary. National Library of Medicine.
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
